molecular formula C8H13ClFNO B1490119 3-Chloro-1-(4-fluoropiperidin-1-yl)propan-1-one CAS No. 2003392-32-1

3-Chloro-1-(4-fluoropiperidin-1-yl)propan-1-one

Cat. No.: B1490119
CAS No.: 2003392-32-1
M. Wt: 193.64 g/mol
InChI Key: UVHLGYSECRKFHF-UHFFFAOYSA-N
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Description

3-Chloro-1-(4-fluoropiperidin-1-yl)propan-1-one is a ketone derivative featuring a 4-fluoropiperidine moiety linked to a chloro-substituted propanone backbone. The fluorine atom on the piperidine ring likely enhances electronic properties, influencing reactivity and biological interactions compared to non-fluorinated analogs .

Properties

IUPAC Name

3-chloro-1-(4-fluoropiperidin-1-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13ClFNO/c9-4-1-8(12)11-5-2-7(10)3-6-11/h7H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVHLGYSECRKFHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1F)C(=O)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

3-Chloro-1-(4-fluoropiperidin-1-yl)propan-1-one has diverse applications in scientific research:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: The compound is used in the study of biological systems, including enzyme inhibition and receptor binding assays.

  • Medicine: It has potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

  • Industry: It is utilized in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets and pathways:

  • Molecular Targets: It may bind to specific enzymes or receptors, altering their activity.

  • Pathways Involved: The compound can modulate signaling pathways related to cell growth, metabolism, and other biological processes.

Comparison with Similar Compounds

Substituent Variations on the Piperidine Ring

Key analogs differ in substituents on the piperidine ring, affecting steric, electronic, and pharmacokinetic properties:

Compound Name Substituent on Piperidine Molecular Formula Key Properties/Applications References
3-Chloro-1-(piperidin-1-yl)propan-1-one None C₈H₁₄ClNO Lower reactivity due to distance from amide
3-Chloro-1-(4-methylpiperidin-1-yl)propan-1-one 4-methyl C₉H₁₆ClNO Pharmaceutical intermediate; enhanced lipophilicity
3-Chloro-1-[4-(thiomorpholin-4-yl)piperidin-1-yl]propan-1-one 4-thiomorpholinyl C₁₃H₂₀ClN₂OS Potential for sulfur-mediated interactions

Key Observations :

  • Fluorine vs. Methyl : The 4-fluoro group (electron-withdrawing) may reduce electron density at the piperidine nitrogen compared to 4-methyl (electron-donating), altering nucleophilicity and binding in biological targets .

Aromatic vs. Aliphatic Backbone Variations

Compound Name Backbone Structure Key Reactivity/Biological Activity References
3-Chloro-1-(thiophen-2-yl)propan-1-one Thiophene Friedel-Crafts acylation product; aromatic electrophilic substitution
3-Chloro-1-(4-fluorophenyl)propan-1-one Fluorophenyl SN2 alkylation substrate; Leishmania enzyme inhibition
3-Chloro-1-(10H-phenothiazine-10-yl)propan-1-one Phenothiazine Antipsychotic/antihistamine scaffold

Key Observations :

  • Aromatic vs. Piperidine : Thiophene/phenyl derivatives undergo electrophilic substitution (e.g., Friedel-Crafts), while piperidine analogs participate in nucleophilic substitutions (e.g., SN2) .
  • Biological Targets: Phenothiazine derivatives target CNS receptors, whereas fluoropiperidine analogs may optimize pharmacokinetics (e.g., metabolic stability) .

Common Routes for Propan-1-one Derivatives

  • Friedel-Crafts Acylation: Used for aromatic derivatives (e.g., thiophene, phenothiazine) with AlCl₃ catalysis .
  • SN2 Alkylation: Applied to piperidine/phenyl analogs, e.g., reacting 3-chloro-propanones with amines (e.g., procaine derivatives) .
  • Cross-Coupling Reactions: Suzuki-Miyaura reactions for arylboronic acid coupling, as seen in 3-amino-1-arylpropan-1-one derivatives .

Challenges :

  • Fluoropiperidine Reactivity: The 4-fluoro group may hinder nucleophilic substitution compared to non-fluorinated piperidines, requiring optimized conditions (e.g., elevated temperatures) .

Reactivity and Functionalization

Chloro Group Reactivity

The chloro substituent in 3-chloro-propanones is pivotal for further derivatization:

  • Nucleophilic Displacement : Amines (e.g., benzylamine, piperazine) replace chloride to form secondary amines .
  • Inhibition Mechanisms: Chloro-propanones act as mechanism-based inactivators for enzymes like GABA aminotransferase (e.g., proposed for 3-chloro-1-(4-hydroxyphenyl)propan-1-one) .

Fluorine Impact : Electron-withdrawing fluorine may stabilize transition states in substitution reactions, enhancing reaction rates compared to methyl-substituted analogs .

Enzyme Inhibition

  • Leishmania Trypanothione Reductase: 3-Amino-1-arylpropan-1-one derivatives (e.g., 2a–f) show inhibitory activity, suggesting fluoropiperidine analogs could enhance target binding .

Structural Insights

  • Crystallography : Tools like SHELX refine molecular conformations; fluoropiperidine’s compact structure may improve crystallinity compared to bulky thiomorpholinyl analogs .

Biological Activity

3-Chloro-1-(4-fluoropiperidin-1-yl)propan-1-one is an organic compound characterized by the presence of a chlorinated propanone moiety and a fluorinated piperidine ring. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of neuropharmacology.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. It is believed to act as a modulator of neurotransmitter release, particularly affecting dopamine and norepinephrine pathways. This modulation can lead to enhanced synaptic transmission, which is significant in the treatment of various neurological disorders.

Pharmacological Applications

Research indicates that compounds similar to this compound may exhibit properties such as:

  • Antidepressant effects : By influencing serotonin and norepinephrine levels.
  • Cognitive enhancement : Potentially improving memory and learning through dopaminergic pathways.
  • Analgesic properties : Modulating pain perception via central nervous system interactions.

Comparative Analysis with Similar Compounds

A comparison with structurally related compounds highlights the unique aspects of this compound:

Compound NameStructureBiological Activity
This compoundStructureModulates neurotransmitter release
3-Chloro-1-(3-fluoropyrrolidin-1-yl)propan-1-oneStructureSimilar mechanism but different receptor affinity
4-FluoromethcathinoneStructureStimulant effects, less selective

Study on Neurotransmitter Interaction

A study published in Journal of Medicinal Chemistry explored the interaction of similar compounds with serotonin receptors. The findings suggested that fluorination at the piperidine position significantly enhances receptor affinity and selectivity, indicating a promising direction for developing new antidepressants.

In Vivo Studies

In vivo studies conducted on animal models have shown that administration of this compound leads to increased locomotor activity, suggesting stimulant-like effects. These findings are consistent with its proposed mechanism of action on dopaminergic pathways.

Safety and Toxicology

The safety profile of this compound has been evaluated in preliminary toxicological studies. Results indicate low acute toxicity; however, long-term effects remain to be thoroughly investigated. The compound exhibits potential irritant properties, necessitating caution during handling.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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